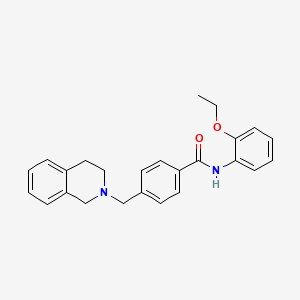![molecular formula C22H21N3O4 B4930335 5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B4930335.png)
5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide, also known as N-(4-(4-(5-(2-nitrophenyl)furan-2-yl)piperidin-1-yl)phenyl)acetamide, is a chemical compound with potential applications in scientific research. This compound is a furan-based small molecule that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide[4-(1-piperidinyl)phenyl]-2-furamide is not well understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting cell membrane integrity. Additionally, it has been reported to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide[4-(1-piperidinyl)phenyl]-2-furamide has been reported to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the growth of bacteria and fungi by disrupting cell membrane integrity. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide[4-(1-piperidinyl)phenyl]-2-furamide in lab experiments is that it has been shown to have multiple biological activities, including anticancer, antimicrobial, and anti-inflammatory activities. This makes it a versatile compound that can be used in different research areas. However, one limitation of using this compound is that its mechanism of action is not well understood. Further research is needed to elucidate the exact mechanism of action of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide[4-(1-piperidinyl)phenyl]-2-furamide.
Future Directions
There are several future directions for research on 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide[4-(1-piperidinyl)phenyl]-2-furamide. One direction is to investigate its mechanism of action in more detail. This will help to understand how this compound induces apoptosis in cancer cells and inhibits the growth of bacteria and fungi. Another direction is to explore the potential of this compound as a lead compound for drug development. This could involve modifying the structure of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide[4-(1-piperidinyl)phenyl]-2-furamide to improve its potency and selectivity. Additionally, further research could be conducted to investigate the safety and toxicity of this compound. Overall, 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide[4-(1-piperidinyl)phenyl]-2-furamide is a promising compound with potential applications in various scientific research areas.
Synthesis Methods
The synthesis of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide[4-(1-piperidinyl)phenyl]-2-furamide has been reported in the literature using various methods. One such method involves the reaction of 5-(2-nitrophenyl)furan-2-carboxylic acid with 1-(4-aminophenyl)piperidine in the presence of coupling reagents. Another method involves the reaction of 5-(2-nitrophenyl)furan-2-carboxylic acid with 1-(4-bromophenyl)piperidine followed by reduction and coupling reactions. These methods result in the formation of 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide[4-(1-piperidinyl)phenyl]-2-furamide.
Scientific Research Applications
5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide[4-(1-piperidinyl)phenyl]-2-furamide has potential applications in scientific research. This compound has been reported to have anticancer activity by inducing apoptosis in cancer cells. It has also been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These properties make 5-(2-nitrophenyl)-5-(2-nitrophenyl)-N-[4-(1-piperidinyl)phenyl]-2-furamide[4-(1-piperidinyl)phenyl]-2-furamide a promising candidate for further research in the fields of cancer, microbiology, and inflammation.
properties
IUPAC Name |
5-(2-nitrophenyl)-N-(4-piperidin-1-ylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(23-16-8-10-17(11-9-16)24-14-4-1-5-15-24)21-13-12-20(29-21)18-6-2-3-7-19(18)25(27)28/h2-3,6-13H,1,4-5,14-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWJROVBEJFIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3,4-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4930265.png)

![N-[2-(2-chlorophenoxy)ethyl]-4-[(cyclohexylthio)methyl]benzamide](/img/structure/B4930285.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4930290.png)
![N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4930296.png)
![[(2S*,4R*,5R*)-4-{[(1-acetyl-4-piperidinyl)amino]methyl}-5-(4-chlorophenyl)-1-ethyl-2-methyl-2-pyrrolidinyl]methanol](/img/structure/B4930302.png)
![N-benzyl-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4930308.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4930310.png)
![4-(4-bromophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4930317.png)
![5-[(5-bromo-2-furyl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930318.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4930331.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3-cyanopyridinium bromide](/img/structure/B4930342.png)
![methyl 4-{3-chloro-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4930361.png)